

An In-Depth Technical Guide to ATTO 565 for Single-Molecule Detection

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Compound of Interest

Compound Name: ATTO 565

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This guide provides a comprehensive overview of the fluorescent dye **ATTO 565**, focusing on its application in single-molecule detection. **ATTO 565**, a rhodamine-based dye, is renowned for its exceptional photophysical properties, making it a preferred choice for advanced microscopy techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).^{[1][2][3][4]} Its high fluorescence quantum yield, robust photostability, and strong absorption characteristics are critical for detecting the faint signals emitted from individual molecules.^{[1][5][6][7]}

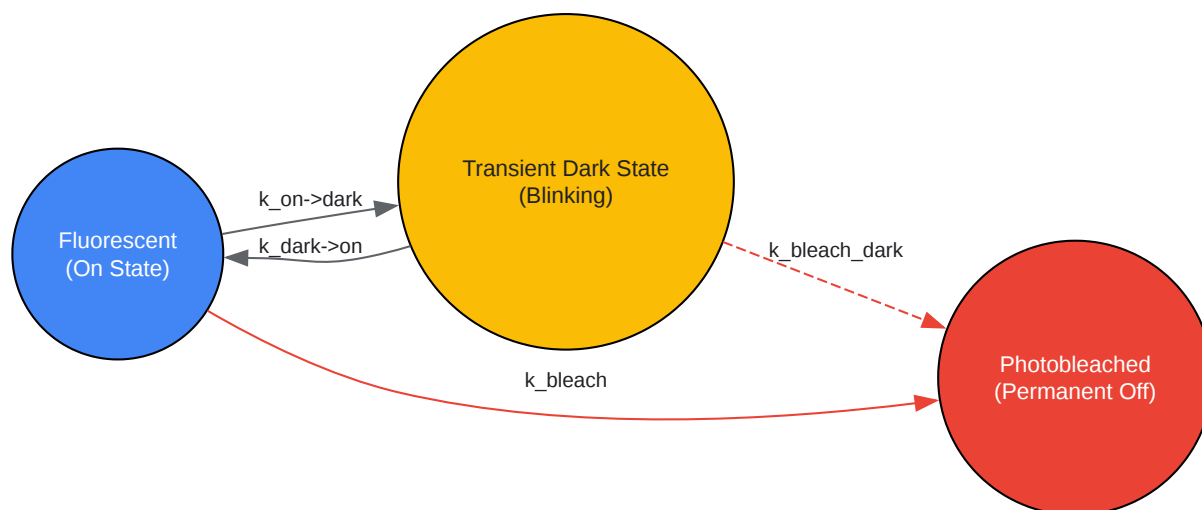
Core Photophysical Properties of ATTO 565

The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. **ATTO 565** exhibits properties that are highly advantageous for these demanding applications.^[3] The key quantitative data for **ATTO 565** are summarized below.

Property	Value	Reference(s)
Maximum Absorption (λ_{abs})	564 nm	[3][8]
Maximum Emission (λ_{em})	590 nm	[1][3][8]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][3][8][9]
Fluorescence Quantum Yield (Φ)	90%	[3][6][8][9][10]
Fluorescence Lifetime (τ)	4.0 ns	[3][8][9][11]
Correction Factor (CF280)	0.12	[3][4]
Molecular Weight (NHS ester)	708.11 g/mol	[3][9]

Photostability and Blinking

For single-molecule experiments that require long observation times, photostability—the fluorophore's resistance to light-induced degradation—is paramount. **ATTO 565** is recognized for its high thermal and photostability.[1][5][6][8] However, like most fluorophores, it is susceptible to photobleaching and "blinking" (intermittent fluorescence) under intense laser illumination.[1][6][10] Blinking involves transitions to transient non-fluorescent (dark) states, which can be reversible.[12] These dark states can arise from intersystem crossing to the triplet state or the formation of radical ions.[10][12] Understanding these phenomena is crucial for accurate data interpretation in single-molecule traces.



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Caption: Simplified state diagram of fluorophore blinking and photobleaching.

Experimental Protocols

Detailed methodologies are essential for reproducible single-molecule experiments. The following sections provide protocols for common applications of **ATTO 565**.

This protocol outlines a general procedure for conjugating **ATTO 565** N-hydroxysuccinimidyl (NHS) ester to proteins.^[9] NHS esters react efficiently with primary amines (e.g., lysine residues) at a pH of 8.0-9.0 to form stable amide bonds.^[9]

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- **ATTO 565** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.[\[4\]](#)[\[9\]](#) Ensure the buffer is free from amine-containing substances like Tris or glycine.[\[4\]](#)
- **Dye Preparation:** Prepare a stock solution of **ATTO 565** NHS ester in anhydrous DMF or DMSO at 1-2 mg/mL immediately before use.[\[4\]](#)
- **Conjugation Reaction:** Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[\[8\]](#)
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[8\]](#)
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the **ATTO 565**-protein conjugate.[\[9\]](#)
- **Characterization:** Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).[\[8\]](#)

This protocol describes a typical workflow for an smFRET experiment using immobilized molecules on a glass surface, imaged via Total Internal Reflection Fluorescence (TIRF) microscopy.[\[3\]](#)[\[13\]](#)

Materials:

- **ATTO 565**-labeled biomolecule (Donor) and an appropriate acceptor-labeled biomolecule (e.g., ATTO 647N).
- Microscope coverslips and slides.
- Surface passivation reagents (e.g., PEG).
- Immobilization reagents (e.g., biotin-streptavidin).
- TIRF microscope with a 561 nm laser for donor excitation.

- Sensitive camera (e.g., EMCCD).
- Imaging buffer with an oxygen-scavenging system.

Procedure:

- Surface Passivation: Thoroughly clean a glass coverslip and passivate its surface (e.g., with polyethylene glycol, PEG) to minimize non-specific binding of the labeled molecules.[\[3\]](#)
- Immobilization: Immobilize the labeled biomolecules on the passivated surface at a very low concentration, ensuring that individual molecules are spatially well-separated.[\[3\]](#)
- Imaging Setup: Mount the coverslip on the TIRF microscope. The TIRF setup creates an evanescent field that excites only the molecules near the surface, significantly reducing background fluorescence.[\[13\]](#)
- Data Acquisition: Excite the **ATTO 565** donor dye using a 561 nm laser. Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate dichroic mirrors and emission filters. Acquire a time-series of images (a "movie") with a sensitive camera.[\[3\]](#)
- Data Analysis:
 - Identify the positions of single molecules in the images.
 - Extract the fluorescence intensity time traces for both the donor (ID) and acceptor (IA) at each position.[\[3\]](#)
 - Calculate the FRET efficiency (E) for each time point using the formula: $E = IA / (ID + IA)$.[\[3\]](#)
 - Analyze the resulting FRET trajectories to study the conformational dynamics of the biomolecule.[\[3\]](#)

This protocol provides a general workflow for dSTORM imaging of structures labeled with **ATTO 565**.[\[3\]](#)

Materials:

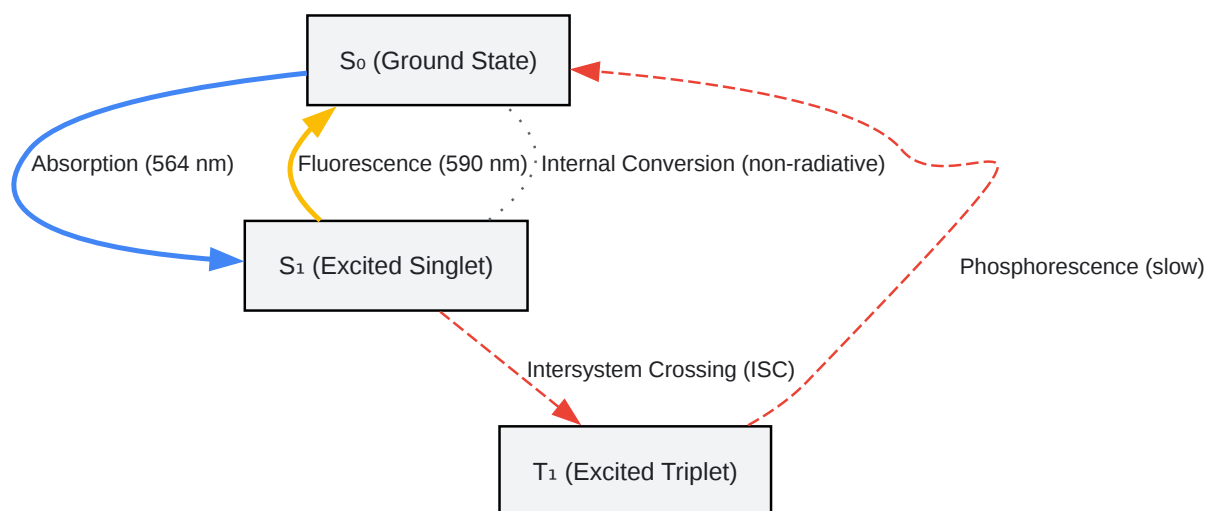
- Sample with **ATTO 565**-labeled molecules.
- dSTORM imaging buffer: Typically contains a thiol (e.g., β -mercaptoethanol) and an oxygen-scavenging system to promote photoswitching.[3]
- Super-resolution microscope capable of dSTORM.

Procedure:

- **Sample Preparation:** Prepare the biological sample with the **ATTO 565**-labeled molecules of interest.
- **Imaging:** Mount the sample on the microscope. Illuminate the sample with a high-power 561 nm laser to drive most of the **ATTO 565** molecules into a stable dark state.[3]
- **Acquisition:** A small, stochastic fraction of molecules will spontaneously return to the fluorescent state. Capture their emission over a long series of thousands of image frames until a sufficient density of single-molecule events is recorded.[3]
- **Data Analysis:** Process the image series with specialized localization software. The software determines the precise center coordinates of each single-molecule fluorescence event.[3]
- **Image Reconstruction:** Combine the coordinates from all frames to reconstruct a super-resolved image of the underlying structure.

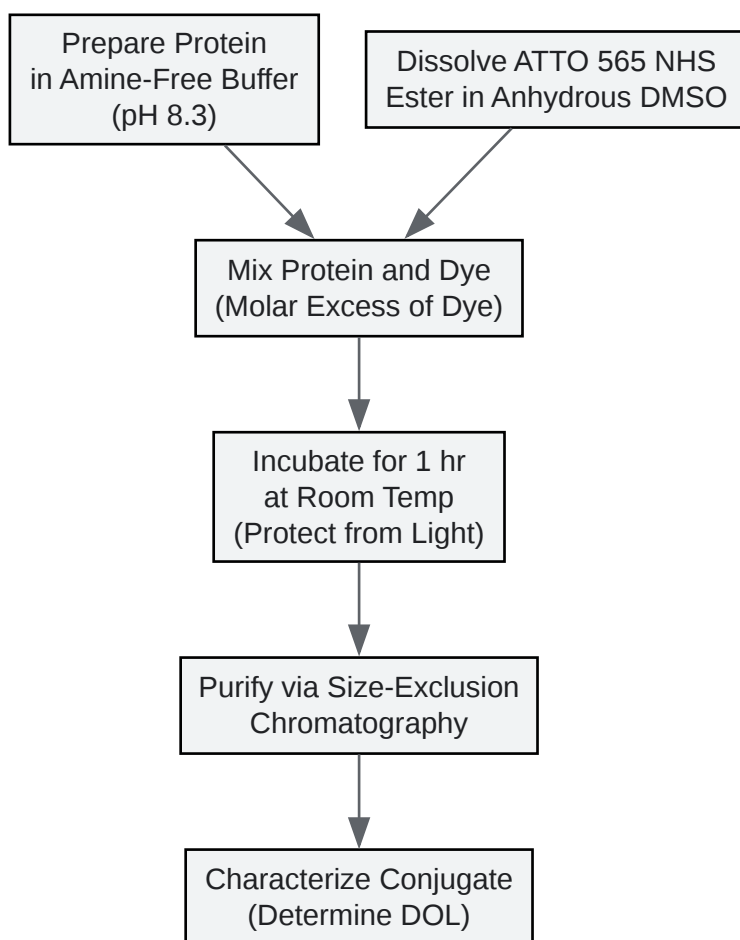
Key Workflows and Concepts in Diagrammatic Form

Visualizing complex processes and workflows can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate fundamental concepts and experimental pipelines relevant to the use of **ATTO 565**.



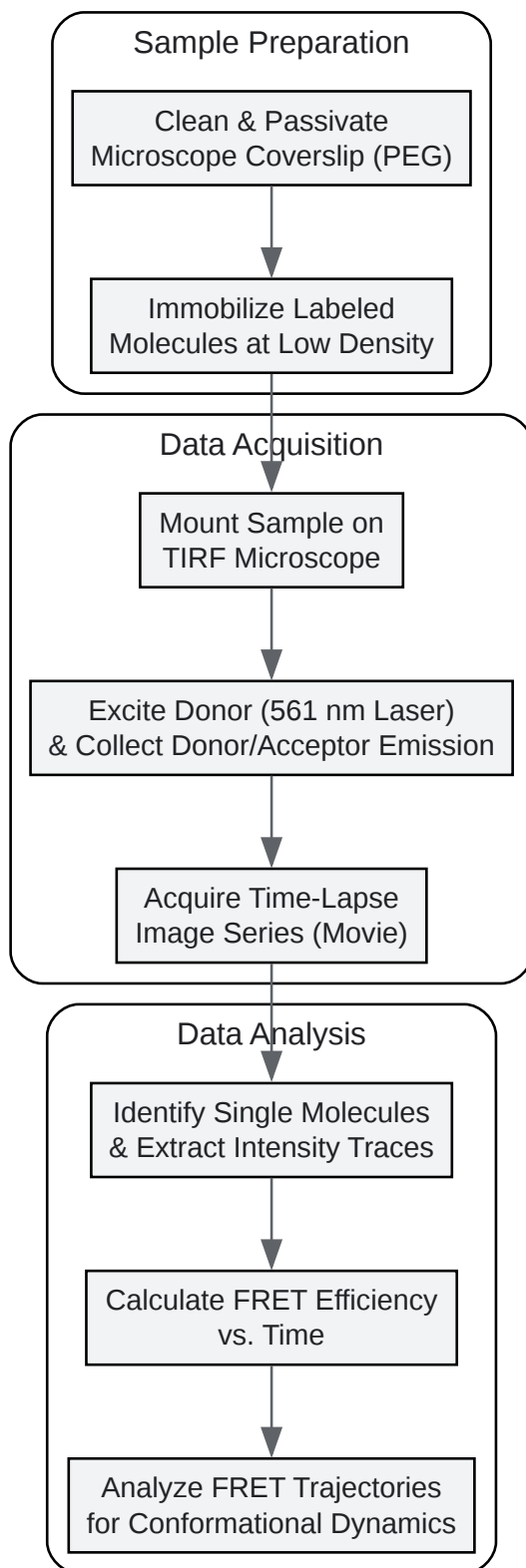
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Caption: Jablonski diagram for **ATTO 565** illustrating key photophysical transitions.



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Caption: Experimental workflow for labeling proteins with **ATTO 565** NHS ester.



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Caption: Workflow for a single-molecule FRET (smFRET) experiment.

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